3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Description
Structural and Physicochemical Characterization
Molecular Architecture and Heterocyclic Ring System
The compound features a bicyclic core comprising a 1,2,4-triazole ring fused to a partially saturated pyrazine ring (5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine). The triazole ring (positions 1–3) is aromatic, while the pyrazine ring (positions 4–8) exists in a non-planar, chair-like conformation due to partial saturation at positions 5–8. A phenethyl group (-CH₂CH₂C₆H₅) is attached to the triazole moiety at position 3, introducing hydrophobic character. The dihydrochloride salt form arises from protonation of two basic nitrogen atoms within the pyrazine ring, likely N-6 and N-8, which enhances aqueous solubility.
Key structural features include:
- Fused ring system : The triazole (five-membered) and pyrazine (six-membered) rings share a common N–C bond (N-1–C-4).
- Substituent effects : The phenethyl group adopts a gauche conformation relative to the triazole ring, as evidenced by ROESY correlations between H-17 (phenethyl methylene) and H-6 (pyrazine proton).
- Chloride counterions : X-ray crystallography of analogous compounds reveals chloride ions hydrogen-bonded to protonated pyrazine nitrogens (N⁺–H···Cl⁻ distances: 2.1–2.3 Å).
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) :
- δ 7.68–7.15 (m, 5H, aromatic protons of phenethyl)
- δ 4.60 (t, J = 7.2 Hz, 2H, H-17: triazole-CH₂-)
- δ 3.45–3.10 (m, 4H, pyrazine H-5/H-8)
- δ 2.99 (t, J = 7.2 Hz, 2H, H-18: -CH₂-C₆H₅)
¹³C NMR (100 MHz, D₂O) :
- δ 146.2 (C-3, triazole)
- δ 137.5 (C-8, pyrazine)
- δ 128.8–126.4 (aromatic carbons)
- δ 34.3 (C-18, phenethyl methylene)
Key HMBC correlations :
Mass Spectrometry
- HRMS (ESI⁺) : m/z 255.1345 [M–2Cl + H]⁺ (calc. 255.1348 for C₁₃H₁₈N₄)
- Fragmentation pattern : Loss of phenethyl group (m/z 163.0721) followed by pyrazine ring cleavage.
Infrared Spectroscopy
Physicochemical Properties and Stability Profile
Solubility and Partitioning
| Property | Value | Conditions |
|---|---|---|
| Water solubility | 14.2 g/L | 20°C, pH 3.0 |
| LogP (octanol/water) | 1.84 ± 0.12 | Calculated (CLOGP) |
| Methanol solubility | >50 mg/mL | 25°C |
Thermal Stability
- Melting point : 264°C (decomposition)
- Thermogravimetric analysis (TGA) : 5% weight loss at 180°C under N₂
pH-Dependent Behavior
- pKa₁ : 3.1 (pyrazine N-6 protonation)
- pKa₂ : 7.8 (pyrazine N-8 protonation)
- Solution stability : Stable for 24 h in pH 2–6 buffers; degradation <5% at 25°C
Solid-State Characteristics
Properties
IUPAC Name |
3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)6-7-12-15-16-13-10-14-8-9-17(12)13;;/h1-5,14H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGOVQKHMHIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CCC3=CC=CC=C3)CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to bind to specific receptor sites, modulating their function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit certain signaling pathways, leading to changes in gene expression. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other critical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s activity, stability, and interactions with other biomolecules.
Biological Activity
3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, along with relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16Cl2N4
- Molecular Weight : 303.19 g/mol
- Melting Point : 236–246 °C
- Boiling Point : 266.1 °C at 760 mmHg
Synthesis
The synthesis of 3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves several steps that typically include the formation of the triazole ring followed by the introduction of the phenethyl group. The compound is often synthesized in a laboratory setting using various reagents and conditions to optimize yield and purity .
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : A series of synthesized triazolo[4,3-a]pyrazine derivatives were evaluated for their antibacterial properties using the microbroth dilution method. Compounds showed moderate to good activity against Staphylococcus aureus and Escherichia coli. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Selected Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2e | 32 | 16 |
| 1a | 64 | 32 |
| 1f | 128 | 64 |
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored extensively. A specific derivative demonstrated promising anti-tumor activity against various cancer cell lines:
- Case Study : Compound 22i exhibited significant cytotoxic effects with IC50 values of:
- A549 (lung cancer) : 0.83 ± 0.07 μM
- MCF-7 (breast cancer) : 0.15 ± 0.08 μM
- HeLa (cervical cancer) : 2.85 ± 0.74 μM
These results indicate that the compound could serve as a potential c-Met kinase inhibitor .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The biological activity of triazolo[4,3-a]pyrazine derivatives is believed to be linked to their ability to interact with specific biological targets within cells:
- Antibacterial Mechanism : The structure–activity relationship suggests that modifications at the R2 site enhance lipophilicity and cell permeability, which may facilitate better interaction with bacterial membranes .
- Anticancer Mechanism : Studies indicate that these compounds may inhibit critical kinases involved in cancer cell proliferation and survival pathways .
Scientific Research Applications
Antidiabetic Properties
One of the most notable applications of 3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood glucose levels. The compound has been studied for its potential to improve glycemic control in diabetic models by increasing incretin levels .
Case Study: Sitagliptin Derivatives
Research indicates that derivatives of this compound can be utilized in the synthesis of Sitagliptin phosphate, an established DPP-4 inhibitor used in diabetes treatment. Studies have shown that compounds with similar triazolo-pyrazine structures exhibit comparable pharmacological activities .
Antimicrobial Activity
The compound has also demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Research
Recent investigations into the anticancer properties of triazolo-pyrazine derivatives have shown promising results. For instance, certain derivatives have induced apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.5 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.8 | Autophagy induction |
This data highlights the potential of this compound as a candidate for further anticancer drug development .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes positions it as a valuable tool in biochemical research. Its interactions with various biological targets can provide insights into enzyme mechanisms and cellular signaling pathways .
Summary of Biological Activities
The biological activities associated with this compound include:
- DPP-4 Inhibition : Enhances insulin secretion; potential application in diabetes treatment.
- Antimicrobial Activity : Effective against certain bacterial strains; potential for antibiotic development.
- Anticancer Activity : Induces apoptosis in cancer cells; promising for cancer therapy.
Chemical Reactions Analysis
Formation of the Triazole Core
The synthesis begins with the reaction of hydrazine hydrate and 2-chloropyrazine in ethanol. This step forms the triazole ring via a condensation reaction, followed by cyclization under controlled pH conditions (pH 6) to yield an intermediate triazole derivative .
| Reactant | Conditions | Intermediate |
|---|---|---|
| Hydrazine hydrate, 2-chloropyrazine | Ethanol, 60-61°C, 15 hours | Triazole core |
Formation of the Dihydrochloride Salt
The final step involves protonation of the compound with hydrochloric acid to form the dihydrochloride salt. This enhances solubility and stability for pharmacological studies .
| Reactant | Conditions | Final Product |
|---|---|---|
| Hydrochloric acid | Aqueous solution, pH adjustment | Dihydrochloride salt |
Analytical Characterization
The compound is characterized using spectroscopic techniques:
-
1H NMR : Confirms the phenethyl substitution and tetrahydro structure.
-
Mass spectrometry : Verifies the molecular formula (molecular weight 290.18 g/mol) .
Biological Evaluations
Research has explored the compound’s antiproliferative activity against cancer cell lines (A549, MCF-7, Hela) using MTT assays. Results indicate IC₅₀ values comparable to reference drugs like foretinib, suggesting potential anticancer applications .
Comparison with Analog Compounds
Challenges and Optimization
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolopyrazine scaffold is highly modular, with substituents at positions 3 and 8 significantly influencing properties. Key analogs include:
| Compound Name (CAS/Key Identifier) | Substituents | Key Functional Features |
|---|---|---|
| 3-Phenethyl-... dihydrochloride | Phenethyl (C₆H₅CH₂CH₂-) at C3 | Enhanced lipophilicity, aromatic interactions |
| 3-Trifluoromethyl-... hydrochloride (CAS: N/A) | CF₃ at C3 | Electron-withdrawing, metabolic stability |
| 3,8-Dichloro-... pyrazine (CAS: N/A) | Cl at C3 and C8 | Electrophilic reactivity for substitutions |
| 3-Bromo-... hydrochloride (CAS: 1414958-47-6) | Br at C3 | Cross-coupling potential |
| Phenyl-substituted derivatives (e.g., compound 25) | Aryl groups (e.g., 4-methoxyphenyl) | Neurological target engagement |
Physicochemical Properties
- Chloro and bromo substituents balance reactivity with moderate lipophilicity.
- Reactivity: Chloro and bromo derivatives undergo nucleophilic aromatic substitution (e.g., with phenols or amines) for further functionalization . Phenethyl groups may sterically hinder reactions at the triazole ring.
Comparative Data Table
Preparation Methods
Step 1: Formation of Intermediate Pyrazine Derivative
- Reactants: Ethanol, hydrazine hydrate, and 2-chloropyrazine.
- Procedure: Hydrazine hydrate is added to ethanol and heated to approximately 58 °C. 2-Chloropyrazine is added dropwise while maintaining the reaction temperature at 60–61 °C for about 15 hours.
- pH Adjustment: The reaction mixture is cooled to 0 °C, adjusted to pH 6 using sodium hydroxide, then stirred at 20 °C for 1 hour.
- Extraction and Purification: The mixture is concentrated, extracted with methylene dichloride and Virahol at 20–30 °C, filtered, and precipitated using methyl tert-butyl ether (MTBE) at 0 °C.
- Yield & Purity: The intermediate (denoted as compound 2) is obtained with an HPLC purity of approximately 93.3%.
Step 2: Introduction of the Phenethyl Group and Cyclization
- Reactants: Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, and the intermediate from Step 1.
- Procedure: Chlorobenzene and trifluoroacetic anhydride are mixed and cooled to 0 °C. The intermediate is added gradually under vigorous stirring, maintaining 3–5 °C.
- Reaction Conditions: The mixture is heated to 50 °C, methylsulfonic acid is added, and the mixture is refluxed to distill off trifluoroacetic acid. Further heating at 100–110 °C is maintained for 42 to 60 hours.
- Workup: After cooling, the mixture is evaporated to dryness with sodium acetate, pH adjusted to 12, and washed with ammoniacal liquor. The organic phase is washed with saturated sodium chloride solution, dried, and purified through a short silica gel column.
- Yield & Purity: The product (compound 4) is isolated with an HPLC purity of about 99.1%.
Step 3: Hydrogenation and Salt Formation
- Reactants: Compound 4, palladium on carbon catalyst (10%), ethanol, and hydrogen chloride solution.
- Procedure: Under nitrogen atmosphere in a stainless steel autoclave, compound 4 is hydrogenated at 23–25 °C under 4 bar hydrogen pressure for 4.5 hours.
- Post-Reaction Processing: The catalyst is filtered off, and the residue is concentrated. The residue is then mixed with ethanolic hydrogen chloride solution and stirred at 25 °C for 1 hour, followed by cooling to 0 °C for 2 hours and further storage at −15 °C overnight.
- Isolation: The precipitate is filtered, washed with cold ethanol/MTBE, and dried under vacuum.
- Yield & Purity: The final 3-Phenethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine dihydrochloride is obtained as white crystals with an HPLC purity of approximately 99.3%.
Data Summary Table for Preparation Steps
| Step | Reactants & Conditions | Key Parameters | Product & Purity | Notes |
|---|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine; 58–61 °C, 15 h | pH 6, extraction with DCM/MTBE | Intermediate 2, 93.3% | Controlled pH and temperature critical |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid; reflux, 100–110 °C, 42–60 h | pH 12, silica gel purification | Compound 4, 99.1% | Long reaction time ensures cyclization |
| 3 | Pd/C catalyst, ethanol, H2 (4 bar), 23–25 °C, 4.5 h; HCl ethanolic solution | Cooling to −15 °C for crystallization | Final product, 99.3% | Hydrogenation and salt formation step |
Research Findings and Industrial Relevance
- The described synthetic route uses readily available starting materials and avoids excessive byproduct formation, making it suitable for scale-up and industrial production.
- The multi-step process emphasizes careful control of temperature, pH, and reaction time to maximize yield and purity.
- The final hydrogenation step under mild conditions ensures selective reduction without degradation of the heterocyclic core.
- Formation of the dihydrochloride salt improves the compound's stability and facilitates isolation as a crystalline solid.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via carbonyldiimidazole (CDI)-mediated coupling reactions. A typical protocol involves dissolving the precursor acid in anhydrous DMF, activating it with CDI at 100°C for 1 hour, followed by refluxing with hydrazine derivatives for 24 hours . Optimization strategies include:
- Adjusting solvent polarity (e.g., toluene vs. DMF) to control reaction kinetics.
- Varying temperature (80–120°C) to balance yield and byproduct formation.
- Purification via reverse-phase HPLC using a C18 column with 0.1% H₃PO₄ in water/acetonitrile mobile phase (5:95 ratio, 1 mL/min flow rate) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Chromatography: HPLC with UV detection at 254 nm ensures purity (>95%) .
- Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., C=N stretches at ~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry: HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 325.12) .
- X-ray Diffraction: Single-crystal analysis resolves stereochemistry in ambiguous cases .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this triazolo-pyrazine derivative?
Methodological Answer:
- Target Selection: Use Protein Data Bank (PDB) entries (e.g., 3LD6 for 14-α-demethylase lanosterol) relevant to hypothesized activity (e.g., antifungal, antiviral) .
- Software: AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation: Compare docking scores (e.g., ΔG < -7 kcal/mol) with known inhibitors and correlate with in vitro enzyme inhibition assays .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Experimental Replication: Repeat assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; concentration: 1–100 μM).
- Control Groups: Include positive controls (e.g., sitagliptin for dipeptidyl peptidase-4 inhibition) and vehicle controls .
- Structural Analysis: Compare bioactivity of derivatives (e.g., 3-trifluoromethyl vs. 3-phenethyl substituents) to identify SAR trends .
Q. What strategies improve compound stability during long-term storage and biological assays?
Methodological Answer:
- Storage: Refrigerate at 2–8°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based carriers for in vitro assays .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Derivative Synthesis: Modify substituents at positions 3 (phenethyl) and 7 (tetrahydro ring) using CDI-mediated protocols .
- Bioactivity Profiling: Test analogs against target enzymes (e.g., HIV protease, 14-α-demethylase) and quantify IC₅₀ values .
- Computational Modeling: Use QSAR models to predict logP, polar surface area, and bioavailability .
Q. What experimental designs are recommended for evaluating the compound’s mechanism of action?
Methodological Answer:
- Enzyme Assays: Measure inhibition kinetics (e.g., K₁, Vₘₐₓ) using fluorogenic substrates .
- Cellular Models: Use CRISPR-edited cell lines to knockout putative targets and assess phenotypic rescue.
- Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
